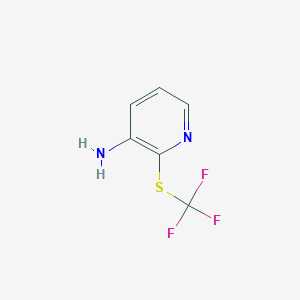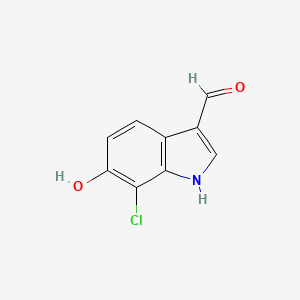
7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde: is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of indole, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a chloro group at the 7th position, a hydroxy group at the 6th position, and an aldehyde group at the 3rd position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 7-chloro-1H-indole, followed by a reaction with formaldehyde to introduce the aldehyde group . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-Chloro-6-hydroxy-1H-indole-3-carboxylic acid.
Reduction: 7-Chloro-6-hydroxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde is used as a precursor in the synthesis of various biologically active molecules. It is involved in multicomponent reactions to form complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It serves as a model compound to investigate the biological activities of indole-based molecules.
Medicine: Its derivatives have shown promising activities as anticancer, antimicrobial, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The chloro and hydroxy groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
6-Hydroxy-1H-indole-3-carbaldehyde: Lacks the chloro group at the 7th position.
7-Chloro-1H-indole-3-carboxaldehyde: Lacks the hydroxy group at the 6th position.
Indole-3-carbaldehyde: Lacks both the chloro and hydroxy groups.
Uniqueness: 7-Chloro-6-hydroxy-1h-indole-3-carbaldehyde is unique due to the presence of both chloro and hydroxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H6ClNO2 |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
7-chloro-6-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-8-7(13)2-1-6-5(4-12)3-11-9(6)8/h1-4,11,13H |
Clave InChI |
HDWZZORVUSVMJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=CN2)C=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
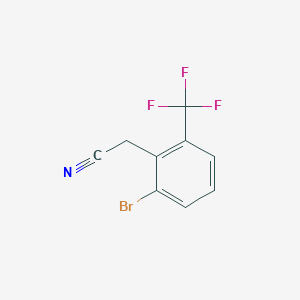
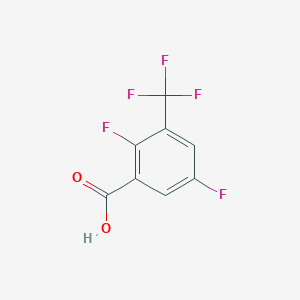
![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
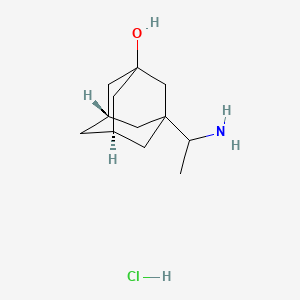
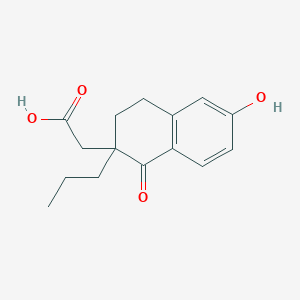

![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)
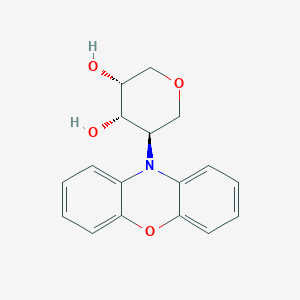

![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)

